Cas no 61212-32-6 (3-(1H-indol-4-yloxy)-1,2-Propanediol)

3-(1H-indol-4-yloxy)-1,2-Propanediol 化学的及び物理的性質
名前と識別子
-
- 3-(1H-indol-4-yloxy)-1,2-Propanediol
- 3-(1H-Indol-4-yloxy)-
- 3-(1H-indol-4-yloxy)propane-1,2-diol
- (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol
- 61212-32-6
- UNII-M3YN53L5LT
- 1,2-Propanediol, 3-(1H-indol-4-yloxy)-
- DB-072908
- 1,2,3-Propatriol, 1-indol-4-yl(ether)
- (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol; Pindolol Imp. D (EP); Pindolol Impurity D
- FNZTVUHCYCHOFH-UHFFFAOYSA-N
- 1,2,3-Propanetriol, 1-indol-4-yl ether
- Pindolol impurity D [EP]
- 3-(1H-Indol-4-yloxy)-1,2-propanediol #
- PINDOLOL IMPURITY D [EP IMPURITY]
- M3YN53L5LT
- (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol
- EN300-4406841
- 3-((1H-Indol-4-yl)oxy)propane-1,2-diol
- SCHEMBL11288603
- (+/-)-3-(4-Indolyloxy)-1,2-propanediol
- DTXSID60342716
-
- インチ: InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2
- InChIKey: FNZTVUHCYCHOFH-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CN2)C(=C1)OCC(CO)O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 65.5Ų
3-(1H-indol-4-yloxy)-1,2-Propanediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I633500-1g |
3-(1H-Indol-4-yloxy)-1,2-propanediol |
61212-32-6 | 1g |
$ 1380.00 | 2023-09-07 | ||
TRC | I633500-100mg |
3-(1H-Indol-4-yloxy)-1,2-propanediol |
61212-32-6 | 100mg |
$ 173.00 | 2023-09-07 | ||
Enamine | EN300-4406841-5.0g |
3-(1H-indol-4-yloxy)propane-1,2-diol |
61212-32-6 | 95% | 5g |
$2858.0 | 2023-05-26 | |
Enamine | EN300-4406841-0.25g |
3-(1H-indol-4-yloxy)propane-1,2-diol |
61212-32-6 | 95% | 0.25g |
$487.0 | 2023-05-26 | |
Enamine | EN300-4406841-1.0g |
3-(1H-indol-4-yloxy)propane-1,2-diol |
61212-32-6 | 95% | 1g |
$986.0 | 2023-05-26 | |
Aaron | AR00EF4P-500mg |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 500mg |
$1081.00 | 2025-02-14 | |
1PlusChem | 1P00EEWD-10g |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 10g |
$5298.00 | 2023-12-16 | |
1PlusChem | 1P00EEWD-500mg |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 500mg |
$1012.00 | 2024-04-22 | |
1PlusChem | 1P00EEWD-1g |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 1g |
$1281.00 | 2024-04-22 | |
Aaron | AR00EF4P-100mg |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 100mg |
$496.00 | 2025-02-14 |
3-(1H-indol-4-yloxy)-1,2-Propanediol 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
3-(1H-indol-4-yloxy)-1,2-Propanediolに関する追加情報
Introduction to 3-(1H-indol-4-yloxy)-1,2-Propanediol (CAS No: 61212-32-6) and Its Emerging Applications in Chemical Biology
The compound 3-(1H-indol-4-yloxy)-1,2-propanediol, identified by the CAS number 61212-32-6, represents a significant area of interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework comprising an indole moiety linked to a 1,2-propanediol backbone, has garnered attention due to its potential biological activities and synthetic versatility. The indole ring, a well-documented pharmacophore in medicinal chemistry, is known for its role in modulating various biological pathways, while the 1,2-propanediol side chain introduces hydrophilic properties that enhance solubility and bioavailability. Such structural features make this compound a promising candidate for further exploration in drug discovery and therapeutic development.
Recent advancements in the field of molecular pharmacology have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. Among these, indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indol-4-yloxy group in 3-(1H-indol-4-yloxy)-1,2-propanediol not only contributes to its structural complexity but also imparts specific interactions with biological targets. This has led to increasing interest in synthesizing and characterizing analogs of this compound to uncover new pharmacological effects. For instance, studies have demonstrated that modifications at the indole ring can significantly alter binding affinity and efficacy against target proteins.
The 1,2-propanediol moiety further enhances the compound's potential as a bioactive molecule. Propanediols are known for their ability to act as chiral auxiliaries and ligands in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. Additionally, the hydroxyl groups in 1,2-propanediol can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity. This dual functionality makes 3-(1H-indol-4-yloxy)-1,2-propanediol a versatile scaffold for designing molecules with tailored biological activities.
In recent years, computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between small molecules and biological targets. These techniques have been instrumental in predicting the binding modes of 3-(1H-indol-4-yloxy)-1,2-propanediol to various proteins and enzymes. For example, virtual screening studies have identified potential binding pockets on proteins associated with metabolic pathways and signal transduction cascades. Such insights have guided experimental efforts toward optimizing the compound's structure for enhanced activity and reduced toxicity.
One of the most exciting areas of research involving 3-(1H-indol-4-yloxy)-1,2-propanediol is its application in modulating inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and cancer. Preclinical studies have shown that indole derivatives can inhibit key pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways like NF-κB. The structural features of 3-(1H-indol-4-yloxy)-1,2-propanediol suggest that it may similarly interfere with inflammatory pathways while maintaining high selectivity to avoid off-target effects.
Another promising application of this compound is in the field of neurodegenerative diseases. Indole derivatives have been reported to exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress-induced neuronal damage. The presence of both hydroxyl groups and an indole ring in 3-(1H-indol-4-yloxy)-1,2-propanediol positions it as a potential candidate for developing therapies against conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that analogs of this compound can cross the blood-brain barrier and protect against neurotoxicity without significant side effects.
The synthetic accessibility of 3-(1H-indol-4-yloxy)-1,2-propanediol also contributes to its attractiveness as a research tool. The indole ring can be readily introduced via palladium-catalyzed cross-coupling reactions, while the 1,2-propanediol side chain can be incorporated through straightforward hydroxylation or reduction processes. This allows researchers to easily modify the structure of this compound to explore different biological activities without significant synthetic challenges. Additionally, green chemistry principles have been applied to optimize synthetic routes for higher yields and reduced environmental impact.
In conclusion,3-(1H-indol-4-yloxy)-1,2-propanediol (CAS No: 61212-32-6) represents a fascinating molecule with diverse potential applications in chemical biology and pharmaceutical research. Its unique structural features—comprising an indole moiety linked to a 1,2-propanediol backbone—make it a versatile scaffold for designing bioactive molecules with tailored properties. Recent studies highlight its potential in modulating inflammatory responses and protecting against neurodegenerative diseases. As research continues to uncover new applications for this compound,3-(1H-indol-4-yloxy)-1,2-propanodioldemonstrates considerable promise as a lead structure for developing novel therapeutic agents.
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